molecular formula C8H16N2O2 B7984887 [Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

[Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

Cat. No.: B7984887
M. Wt: 172.22 g/mol
InChI Key: LIURLGNVDSYFFF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Methyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a compound with a unique structure that includes a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the reaction of 1-methyl-3-pyrrolidinol with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[Methyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

[Methyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [Methyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Methyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[methyl-[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-4-3-7(5-9)10(2)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIURLGNVDSYFFF-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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